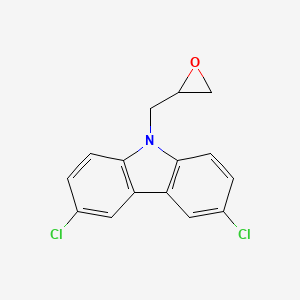

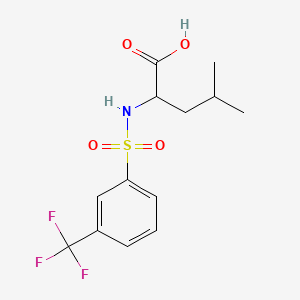

4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

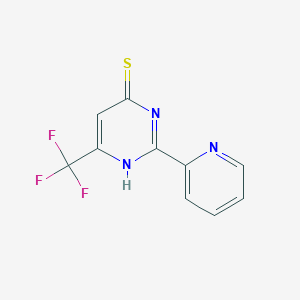

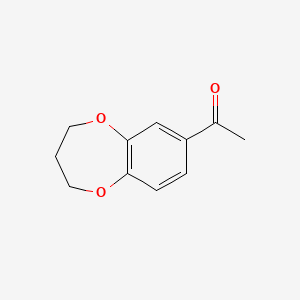

The compound "4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid" is a member of the arylsulfonamide family, which is known for its diverse biological activities. The arylsulfonamide moiety is a common feature in many therapeutic agents due to its ability to interact with various biological targets. The compound's structure includes a trifluoromethyl group, which can significantly affect its physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of arylsulfonamide derivatives often involves the condensation of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. For example, some 4-(substituted phenylsulfonamido)benzoic acids have been synthesized using fly-ash:H3PO3 nano catalyst catalyzed condensation under ultrasound irradiation conditions, yielding high product percentages . Although the specific synthesis of "4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid" is not detailed in the provided papers, similar synthetic strategies could be employed.

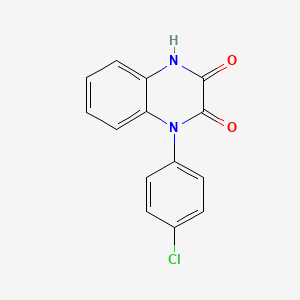

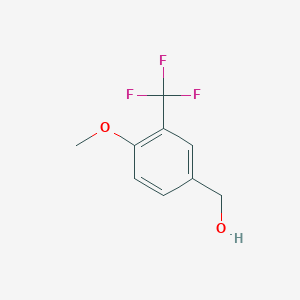

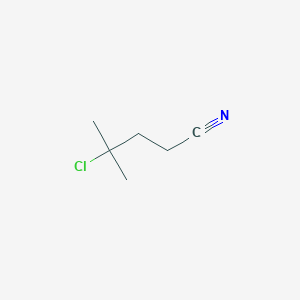

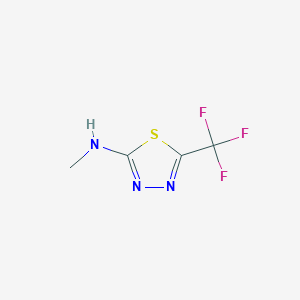

Molecular Structure Analysis

The molecular structure of arylsulfonamide compounds can be characterized using techniques such as crystallography and Density Functional Theory (DFT) optimization. For instance, a related compound, methyl-2-methyl-2-(4-methylphenyl)sulfonamido propanoate, exhibits a staggered conformation around the S–N bond, and its structure has been confirmed through DFT and crystallographic studies . The molecular structure influences the compound's reactivity and interactions with biological targets.

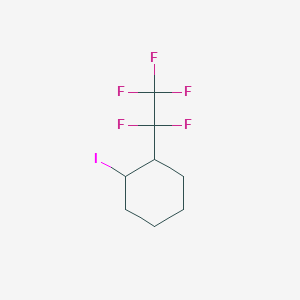

Chemical Reactions Analysis

Arylsulfonamides can undergo various chemical reactions, including cyclizations and substitutions, which can be used to generate a wide range of derivatives with potential biological activities. For example, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate can react with N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes through iodine atom-transfer annulation followed by ionic cyclization . These reactions can be tailored to synthesize specific derivatives of "4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid" for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylsulfonamides are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, solubility, and stability. The molecular electrostatic potential (MEP) surface calculation can predict sites of electrophilic and nucleophilic attack, which is crucial for understanding the compound's reactivity . Additionally, the compound's supramolecular architecture, as seen in related arylsulfonamides, is often stabilized by hydrogen bonding and other non-covalent interactions, which can be analyzed using techniques like Hirshfeld surface analysis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to prevent exposure and procedures to follow in case of exposure .

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.

Result of Action

The molecular and cellular effects of 4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.

properties

IUPAC Name |

4-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO4S/c1-8(2)6-11(12(18)19)17-22(20,21)10-5-3-4-9(7-10)13(14,15)16/h3-5,7-8,11,17H,6H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVOZRMIHHGLDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379581 |

Source

|

| Record name | N-[3-(Trifluoromethyl)benzene-1-sulfonyl]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

251097-65-1 |

Source

|

| Record name | N-[3-(Trifluoromethyl)benzene-1-sulfonyl]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 251097-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)

![1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone](/img/structure/B1305591.png)

![6,7-dihydro-1H-[1,4]dioxino[2',3':4,5]benzo[d]imidazole-2-thiol](/img/structure/B1305594.png)

![Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1305605.png)